molecular formula C8H24B2N4 B157049 Tetrakis(dimethylamino)diboron CAS No. 1630-79-1

Tetrakis(dimethylamino)diboron

Cat. No.: B157049
CAS No.: 1630-79-1
M. Wt: 197.9 g/mol
InChI Key: KMCDRSZVZMXKRL-UHFFFAOYSA-N
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Description

Tetrakis(dimethylamino)diboron (B₂(NMe₂)₄, C₈H₂₄B₂N₄) is a diboron(4) compound characterized by two boron atoms connected by a B–B bond, each bonded to two dimethylamino (NMe₂) groups. It is a colorless liquid with a boiling point of 55–57°C (2.5 mmHg) and a density of 0.926 g/mL . This compound serves as a versatile reagent in organic synthesis, particularly in transition metal-catalyzed borylation reactions. It is commercially available and acts as a synthetic precursor to other diboron reagents, such as bis(pinacolato)diboron (B₂Pin₂) and bis-boronic acid (BBA), enabling atom-economical pathways in cross-coupling and conjugate addition reactions .

B₂(NMe₂)₄ has been utilized in palladium-catalyzed borylation of aryl halides, enantioselective hydroboration of alkenes, and catalytic amidations of carboxylic acids . Its electron-rich structure facilitates B–B bond activation under mild conditions, making it advantageous in green chemistry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(dimethylamino)diboron can be synthesized through the reaction of bromobis(dimethylamino)borane with sodium in toluene. The reaction is carried out under reflux conditions, and the sodium is finely pulverized to ensure a smooth reaction. The bromobis(dimethylamino)borane is added dropwise to maintain a gentle reflux .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves the use of readily available reagents and standard laboratory equipment. The process is scalable, making it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Tetrakis(dimethylamino)diboron undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Tetrakis(dimethylamino)diboron serves as a crucial reagent in various organic synthesis processes:

  • Borylation Reactions: It is extensively used in palladium-catalyzed borylation of aryl and heteroaryl halides, providing an efficient pathway for the formation of arylboron compounds. These products can be further functionalized for diverse applications in pharmaceuticals and agrochemicals .
  • Synthesis of Polyheterocyclic Compounds: Recent studies have demonstrated its utility in synthesizing polyheterocyclic compounds that exhibit potential cytotoxic properties, indicating its relevance in drug development .
  • Asymmetric Synthesis: The compound has been employed in asymmetric synthesis processes to create enantioenriched compounds, with varying reaction conditions significantly influencing yields and enantiomeric ratios .

Medicinal Chemistry

Research is ongoing to explore the potential medicinal applications of this compound derivatives:

  • Drug Development: Its derivatives are being investigated for biological activities, including cytotoxicity against cancer cells, which may lead to the development of new therapeutic agents .
  • Cross-Coupling Reactions: The compound facilitates the formation of organotrifluoroborates through copper-catalyzed cross-coupling reactions, which are valuable intermediates in medicinal chemistry .

Table 1: Summary of Borylation Reactions Using this compound

Reaction TypeSubstrate TypeYield (%)Reference
Palladium-Catalyzed BorylationAryl HalidesUp to 92%
Asymmetric Synthesisα,β-Unsaturated Amides93:7 (er)
Synthesis of PolyheterocyclesVarious Nitrogen-Boron Compounds35% - 42%

Case Study 1: Palladium-Catalyzed Borylation

A study highlighted the effectiveness of this compound in palladium-catalyzed borylation reactions, demonstrating its ability to yield arylboron products that are crucial for subsequent functionalization in synthetic pathways .

Case Study 2: Synthesis of Polyheterocycles

Research focused on the synthesis of complex polyheterocyclic compounds using this compound as a starting reagent. The compounds synthesized exhibited promising cytotoxic properties, suggesting potential applications in cancer therapy .

Case Study 3: Asymmetric Synthesis

Another investigation utilized this compound in asymmetric synthesis to produce enantioenriched compounds. High-throughput experimentation was employed to optimize reaction conditions, resulting in significant yields and stereochemical fidelity .

Mechanism of Action

The mechanism of action of tetrakis(dimethylamino)diboron involves its ability to form stable complexes with various substrates. The dimethylamino groups facilitate the formation of these complexes by donating electron density to the boron atoms. This electron donation enhances the reactivity of the boron centers, making them more susceptible to various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Diboron Compounds

Structural and Physical Properties

The table below compares B₂(NMe₂)₄ with structurally related diboron reagents:

Compound Molecular Formula Physical State Boiling Point (°C) B–B Bond Length (Å) Key Features
Tetrakis(dimethylamino)diboron (B₂(NMe₂)₄) C₈H₂₄B₂N₄ Liquid 55–57 (2.5 mmHg) 1.70 Electron-rich, liquid at RT, high reactivity
Bis(pinacolato)diboron (B₂Pin₂) C₁₂H₂₄B₂O₄ Solid 290–300 (dec.) 1.71 Air-stable, widely used in Suzuki-Miyaura couplings
Tetrahydroxydiborane (B₂(OH)₄) B₂H₄O₄ Solid N/A 1.68 Hydrolytically sensitive, limited thermal stability
Bis(catecholato)diboron (B₂Cat₂) C₁₂H₁₂B₂O₄ Solid >300 1.72 High stability, used in electrophilic borylation

Key Observations :

  • B₂(NMe₂)₄ is unique as a liquid at room temperature, enhancing its handling in solution-phase reactions.
  • The B–B bond in B₂(NMe₂)₄ (1.70 Å) is slightly shorter than in B₂Pin₂ (1.71 Å), reflecting differences in electron delocalization .

Catalytic Borylation Reactions

  • B₂(NMe₂)₄ : Efficient in palladium-catalyzed borylation of aryl halides under mild conditions (60°C, MeOH), achieving yields up to 96% . It outperforms B₂(OH)₄ in substrates like electron-deficient heteroaromatics due to superior solubility .
  • B₂Pin₂ : Requires higher temperatures (80–100°C) and inert atmospheres but is preferred for Suzuki-Miyaura couplings due to stability .

Atom Economy

B₂(NMe₂)₄ serves as a precursor to B₂Pin₂ and BBA, enabling a "one-step greener" synthesis. For example, converting B₂(NMe₂)₄ to B₂Pin₂ eliminates the need for additional boron sources, reducing waste .

Research Findings and Case Studies

  • Case Study 1 : In a 2012 study, B₂(NMe₂)₄ achieved 93% yield in the borylation of 4-bromoanisole, compared to 68% with B₂(OH)₄ under identical conditions .

Biological Activity

Tetrakis(dimethylamino)diboron, often abbreviated as B₂(NMe₂)₄, is a boron-containing compound that has garnered attention for its potential biological activities and applications in synthetic organic chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, consisting of two boron atoms each bonded to two dimethylamino groups. This configuration imparts significant reactivity to the compound, making it useful in various chemical reactions, particularly in borylation processes.

  • Molecular Formula : B₂(NMe₂)₄
  • Boiling Point : 55-57 °C at 25 mmHg
  • Density : 0.926 g/mL at 25 °C

The primary mode of action of this compound involves borylation , a process where boron is introduced into organic molecules. This reaction can significantly modify the biological activity of substrates, allowing for the development of new compounds with potential therapeutic effects.

Biochemical Pathways

The specific biochemical pathways influenced by this compound depend on the target molecules involved in the reaction. Notably, it has been used effectively in the synthesis of boronic acids, which are crucial intermediates in medicinal chemistry.

Biological Applications

Research has indicated several promising applications for this compound:

  • Drug Development : Ongoing studies are exploring its potential as a reagent in drug synthesis, particularly for compounds exhibiting cytotoxic and antitumor activities .
  • Synthetic Chemistry : It serves as a borylating agent in various reactions, facilitating the formation of boron-containing compounds that may have biological significance .

Case Studies and Research Findings

  • Borylation Reactions :
    A study demonstrated the use of this compound in palladium-catalyzed borylation reactions. The compound was shown to effectively borylate aryl and heteroaryl halides, yielding products that could be further functionalized for biological applications .
  • Synthesis of Polyheterocyclic Compounds :
    Research highlighted its role as a starting reagent for synthesizing polyheterocyclic compounds containing nitrogen and boron atoms. These compounds exhibited potential cytotoxic properties, indicating this compound’s utility in developing new therapeutic agents .
  • Asymmetric Synthesis :
    Another study focused on using this compound in asymmetric synthesis processes to create enantioenriched compounds. The results showed that varying reaction conditions could significantly influence yields and enantiomeric ratios .

Data Table: Summary of Research Findings

StudyReaction TypeYield (%)Enantiomeric Ratio
Borylation9193:7
Heterocyclization35Not specified
Palladium-Catalyzed BorylationVariesNot specified

Properties

IUPAC Name

N-[bis(dimethylamino)boranyl-(dimethylamino)boranyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H24B2N4/c1-11(2)9(12(3)4)10(13(5)6)14(7)8/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCDRSZVZMXKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(B(N(C)C)N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24B2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167499
Record name Diborane(4)tetramine, octamethyl-
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Molecular Weight

197.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630-79-1
Record name 1,1,2,2-Diborane(4)tetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl-
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Record name Tetrakis(dimethylamino)diborane
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Record name 1630-79-1
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Record name Diborane(4)tetramine, octamethyl-
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Record name Tetrakis(dimethylamino)diborane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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